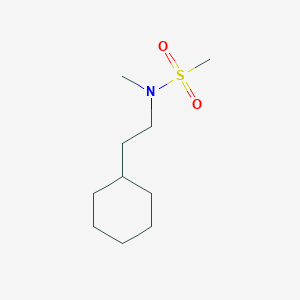![molecular formula C10H11N3O3 B7590796 methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate](/img/structure/B7590796.png)
methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate, also known as MCB, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. MCB is a derivative of benzoic acid and is known to possess several interesting properties that make it an attractive candidate for research.
Mécanisme D'action
The mechanism of action of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer. methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has also been shown to possess anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate in lab experiments are that it is relatively easy to synthesize and is readily available. It has also been extensively studied, and its properties are well understood. The limitations of using methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate in lab experiments are that it may not be suitable for all types of experiments, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate. One potential direction is the development of new drugs based on the properties of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate. Another potential direction is the study of the mechanism of action of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate, which could lead to a better understanding of the inflammatory and cancer pathways. Additionally, further research could be conducted to determine the safety and efficacy of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate in humans.
Méthodes De Synthèse
The synthesis of methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate involves the reaction of benzoic acid with hydrazine hydrate, followed by the addition of methyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
Methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been shown to possess several interesting properties that make it an attractive candidate for research. For example, methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-16-9(14)8-4-2-7(3-5-8)6-12-13-10(11)15/h2-6H,1H3,(H3,11,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYWSTUUZDYVMM-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7590716.png)
![N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide](/img/structure/B7590725.png)

![1-[(E)-[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylideneamino]-3-(4-chlorophenyl)urea](/img/structure/B7590735.png)
![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide](/img/structure/B7590740.png)
![N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide](/img/structure/B7590743.png)
![N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7590750.png)

![3-phenyl-N-[(E)-[3-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B7590768.png)
![2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone](/img/structure/B7590772.png)

![[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B7590794.png)
![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
